
1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a synthetic compound that has been developed through a systematic process of chemical synthesis.
科学的研究の応用
Antimicrobial Activity Research on N-substituted ureas, including those with complex heterocyclic structures similar to the compound of interest, indicates potential antimicrobial properties. For example, studies on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas have shown moderate antimicrobial activity against both fungal and bacterial strains (P. V. G. Reddy et al., 2003). This suggests that derivatives of urea, including the compound , may hold potential for the development of new antimicrobial agents.
Enzyme Inhibition and Anticancer Activity Urea derivatives have been explored for their potential as enzyme inhibitors and anticancer agents. A study on unsymmetrical 1,3-disubstituted ureas revealed that these compounds exhibit varied levels of enzyme inhibition, with some showing notable in vitro anticancer activity (Sana Mustafa et al., 2014). This highlights the potential of urea derivatives, including 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, in therapeutic applications targeting specific enzymes or cancer cells.
Molecular Sensing and Supramolecular Chemistry The structural complexity and functional versatility of urea derivatives make them suitable candidates for applications in supramolecular chemistry and molecular sensing. Studies have shown that certain urea compounds can undergo conformational and tautomeric changes under specific conditions, which can be harnessed for molecular sensing applications (Adam Kwiatkowski et al., 2019). The ability to control tautomerism through conformational changes opens up new possibilities for the use of these compounds in the design of molecular sensors.
Material Science and Polymerization Initiators N-aryl-N′-pyridyl ureas have been synthesized and evaluated as initiators for the ring-opening polymerization of epoxides, demonstrating the utility of urea derivatives in material science, particularly in the synthesis of polymers (N. Makiuchi et al., 2015). The variation in the electron density of the aromatic ring of these ureas influences their efficiency as initiators, highlighting the importance of molecular structure in their application in polymer science.
Corrosion Inhibition Urea-derived Mannich bases have been investigated as corrosion inhibitors for mild steel in acidic environments, showing effectiveness in protecting metal surfaces (M. Jeeva et al., 2015). This indicates that urea derivatives, including 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, may have potential applications in corrosion protection and materials engineering.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCULJADZQRSOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

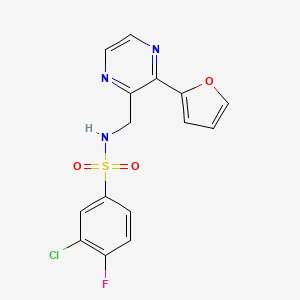
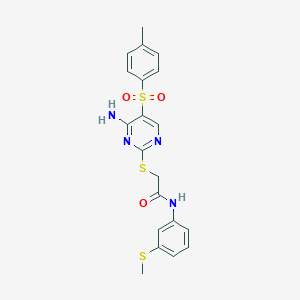
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)
![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)


![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)


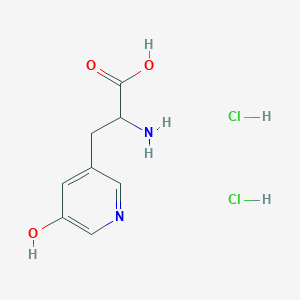
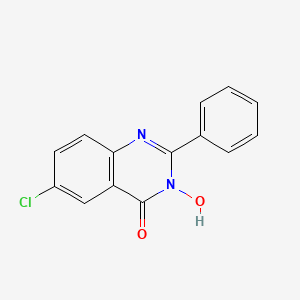
![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)
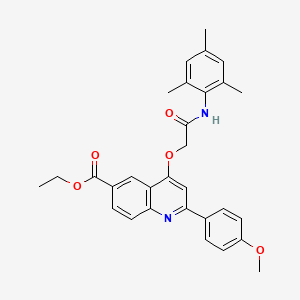
![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)